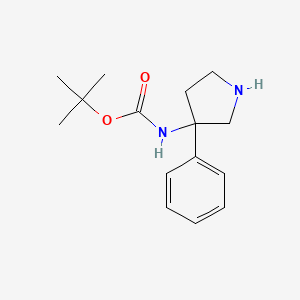

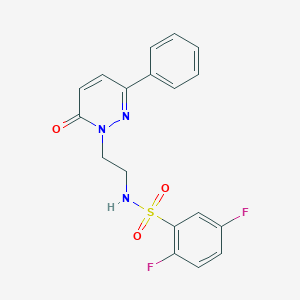

![molecular formula C22H18N2O2S B2966894 2-{2-[(4-Methylbenzyl)sulfinyl]phenyl}-5-phenyl-1,3,4-oxadiazole CAS No. 339104-27-7](/img/structure/B2966894.png)

2-{2-[(4-Methylbenzyl)sulfinyl]phenyl}-5-phenyl-1,3,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-{2-[(4-Methylbenzyl)sulfinyl]phenyl}-5-phenyl-1,3,4-oxadiazole” is a chemical compound that belongs to the class of 1,3,4-oxadiazoles . It is also known by other names such as “4-Methylbenzyl 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfoxide” and "2-{2-[(4-methylphenyl)methanesulfinyl]phenyl}-5-phenyl-1,3,4-oxadiazole" .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,3,4-oxadiazole ring, a sulfoxide group, and phenyl rings . The exact structure can be determined using techniques such as NMR spectroscopy .Applications De Recherche Scientifique

Antibacterial Activity

One study focused on sulfone derivatives containing 1,3,4-oxadiazole moieties, demonstrating good antibacterial activities against rice bacterial leaf blight. These derivatives showed better activity than some commercial agents, indicating their potential in agricultural applications to enhance plant resistance against diseases (Li Shi et al., 2015).

Antimicrobial and Antileishmanial Activity

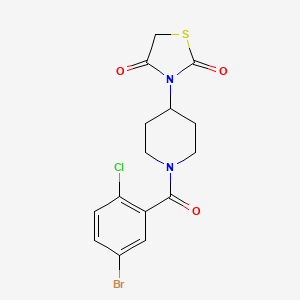

Another research synthesized compounds including 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one, showing antimicrobial activities against various bacteria and high antileishmanial activity. This highlights their potential in developing treatments for infections and leishmaniasis (R. Ustabaş et al., 2020).

Antitubercular Agents

A study on 3,5-Dinitrobenzylsulfanyl-1,3,4-oxadiazoles and Thiadiazoles discovered new classes of antituberculosis agents showing outstanding activity against Mycobacterium tuberculosis, including multidrug-resistant strains. These compounds exhibited low toxicity, suggesting their utility in treating tuberculosis (Galina Karabanovich et al., 2016).

Anti-Salmonella Typhi Activity

Derivatives of 2-amino-1,3,4-oxadiazole were synthesized and evaluated for their antibacterial activity against Salmonella typhi, with several compounds showing significant activity. This suggests their potential use in combating typhoid fever (E. Salama, 2020).

Corrosion Inhibition

Research on the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulfuric acid indicated that these derivatives act as effective corrosion inhibitors. This application is crucial for protecting industrial materials from corrosion damage (P. Ammal et al., 2018).

Orientations Futures

The future research directions for “2-{2-[(4-Methylbenzyl)sulfinyl]phenyl}-5-phenyl-1,3,4-oxadiazole” and similar 1,2,4-oxadiazole derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . This could include the development of novel antibacterial agents .

Propriétés

IUPAC Name |

2-[2-[(4-methylphenyl)methylsulfinyl]phenyl]-5-phenyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2S/c1-16-11-13-17(14-12-16)15-27(25)20-10-6-5-9-19(20)22-24-23-21(26-22)18-7-3-2-4-8-18/h2-14H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLBBGSNHXJSHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)C2=CC=CC=C2C3=NN=C(O3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Trifluoroacetylamino)-5-(dimethylaminomethylene)-4,5-dihydro-6H-cyclopenta[b]thiophene-6-one](/img/structure/B2966815.png)

![(3S,4S)-2-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid](/img/structure/B2966816.png)

![3-(4-Tert-butylphenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2966819.png)

![N-(1,3-benzodioxol-5-yl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2966820.png)

![5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide](/img/structure/B2966824.png)

![3-{2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2966829.png)

![(5-Bromofuran-2-yl)(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2966830.png)